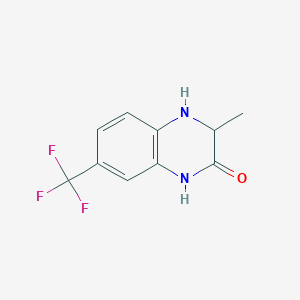

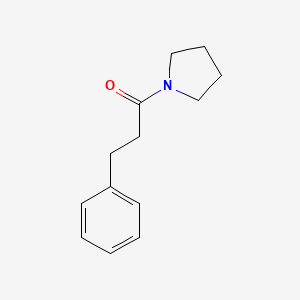

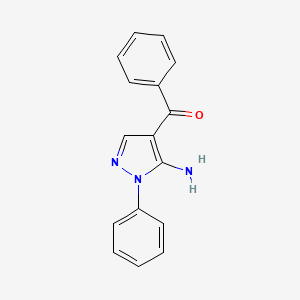

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

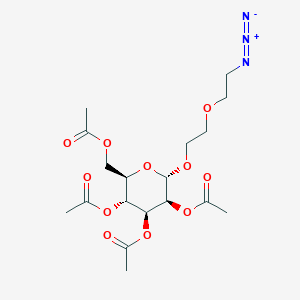

(5-amino-1-fenil-1H-pirazol-4-il)fenilmetanona: es un compuesto heterocíclico que presenta un anillo de pirazol sustituido con un grupo amino y un grupo fenilmetanona

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (5-amino-1-fenil-1H-pirazol-4-il)fenilmetanona típicamente involucra la reacción de derivados de hidrazina con β-dicetonas o β-cetoésteres. Un método común implica la ciclización de 1-fenil-3-(fenilamino)-2-propen-1-ona con hidrato de hidrazina bajo condiciones de reflujo .

Métodos de producción industrial: Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. la síntesis se puede escalar utilizando técnicas estándar de síntesis orgánica, asegurando un control adecuado de las condiciones de reacción para lograr altos rendimientos y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El grupo amino en el compuesto puede sufrir oxidación para formar derivados nitro.

Reducción: El grupo carbonilo se puede reducir para formar derivados de alcohol.

Sustitución: El anillo fenilo puede sufrir reacciones de sustitución aromática electrofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: La sustitución aromática electrofílica se puede facilitar utilizando reactivos como bromo o agentes clorantes.

Productos principales:

Oxidación: Derivados nitro.

Reducción: Derivados de alcohol.

Sustitución: Derivados halogenados.

Aplicaciones Científicas De Investigación

Química:

- Utilizado como un bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

- Employed in the development of new materials with specific electronic properties.

Biología:

- Investigado por su potencial como inhibidor enzimático.

- Studied for its interactions with various biological targets.

Medicina:

- Explorado por su potencial como agente antiinflamatorio.

- Evaluado por sus propiedades anticancerígenas.

Industria:

- Utilizado en el desarrollo de tintes y pigmentos.

- Aplicado en la síntesis de polímeros con propiedades únicas.

Mecanismo De Acción

El mecanismo de acción de (5-amino-1-fenil-1H-pirazol-4-il)fenilmetanona involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. El compuesto también puede interactuar con vías celulares, lo que lleva a varios efectos biológicos como actividades antiinflamatorias o anticancerígenas .

Comparación Con Compuestos Similares

Compuestos similares:

- (5-amino-1-fenil-1H-pirazol-4-il)(p-tolil)metanona

- (5-amino-1-fenil-1H-pirazol-4-il)(4-fluorofenil)metanona

- (5-amino-1-fenil-1H-pirazol-4-il)(4-bromofenil)metanona

Comparación:

- (5-amino-1-fenil-1H-pirazol-4-il)fenilmetanona es único debido a su patrón de sustitución específico, que puede influir en su reactividad y actividad biológica.

- La presencia de diferentes sustituyentes en el anillo fenilo en compuestos similares puede conducir a variaciones en sus propiedades químicas y biológicas.

Propiedades

IUPAC Name |

(5-amino-1-phenylpyrazol-4-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-16-14(15(20)12-7-3-1-4-8-12)11-18-19(16)13-9-5-2-6-10-13/h1-11H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGWYPXWGVJIAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)

![(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B6291786.png)

![[4-(trifluoromethylsulfonyloxy)thieno[2,3-f][1]benzothiol-8-yl] trifluoromethanesulfonate](/img/structure/B6291797.png)

![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)